molecular formula C9H15ClN2O2S B2861921 N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride CAS No. 2138157-05-6

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B2861921
CAS No.: 2138157-05-6
M. Wt: 250.74
InChI Key: ZWIUPNGELQLHCT-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(aminomethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Aminomethyl)phenyl)methanesulfonamide hydrochloride
  • N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide

Uniqueness

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride is unique due to the presence of both the aminomethyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIUPNGELQLHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138157-05-6
Record name N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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